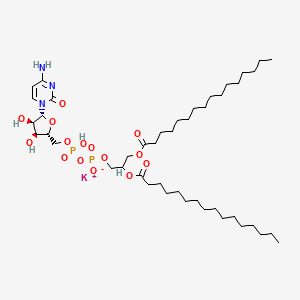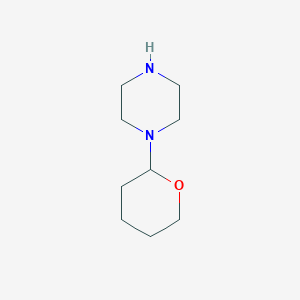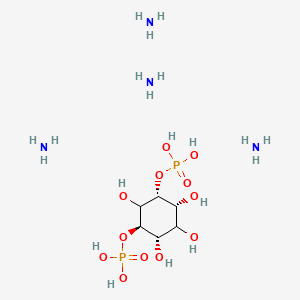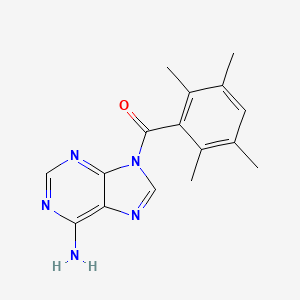
1,4-Dithiane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiane-2,5-dione is an organosulfur compound with the molecular formula C4H4O2S2 It is a derivative of dithiane, characterized by the presence of two carbonyl groups at the 2 and 5 positions of the dithiane ring
Méthodes De Préparation
1,4-Dithiane-2,5-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-dithiane-2,5-diol. The reaction typically employs oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired product . Industrial production methods may involve similar oxidation processes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4-Dithiane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding 1,4-dithiane-2,5-diol.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4-Dithiane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds and heterocycles.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dithiane-2,5-dione involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups at the 2 and 5 positions are highly reactive, allowing the compound to participate in various chemical transformations. These reactions often involve the formation of intermediate species, such as enolates or thioketals, which further react to yield the final products .
Comparaison Avec Des Composés Similaires
1,4-Dithiane-2,5-dione can be compared with other similar compounds, such as:
1,3-Dithiane: Known for its use as a carbonyl protecting group and in umpolung (polarity inversion) reactions.
1,4-Dithiane-2,5-diol: A precursor to this compound, used in the synthesis of thiophenes and other sulfur-containing heterocycles.
The uniqueness of this compound lies in its dual carbonyl functionality, which imparts distinct reactivity compared to its analogs.
Propriétés
Numéro CAS |
4385-42-6 |
|---|---|
Formule moléculaire |
C4H4O2S2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1,4-dithiane-2,5-dione |
InChI |
InChI=1S/C4H4O2S2/c5-3-1-7-4(6)2-8-3/h1-2H2 |
Clé InChI |
JISRAAJAPNOYFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)SCC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)

![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)



![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)

![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)


![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]](/img/structure/B13828967.png)


